1-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-1h-1,2,4-triazole-3-carbonitrile
Description
The compound 1-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-1H-1,2,4-triazole-3-carbonitrile features a fused thieno[2,3-d]pyrimidine core substituted with methyl groups at positions 5 and 4. This heterocyclic scaffold is linked to a 1H-1,2,4-triazole-3-carbonitrile moiety, which introduces electron-withdrawing and hydrogen-bonding capabilities.
Properties
Molecular Formula |
C11H8N6S |
|---|---|
Molecular Weight |
256.29 g/mol |
IUPAC Name |
1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-1,2,4-triazole-3-carbonitrile |
InChI |
InChI=1S/C11H8N6S/c1-6-7(2)18-11-9(6)10(13-4-14-11)17-5-15-8(3-12)16-17/h4-5H,1-2H3 |
InChI Key |
ROUSUDGOPCFWFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3C=NC(=N3)C#N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-1h-1,2,4-triazole-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Thieno[2,3-d]pyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the thieno[2,3-d]pyrimidine core.
Introduction of Triazole Ring:
Formation of Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carbonitrile (-CN) group at position 3 of the triazole ring serves as a primary site for nucleophilic substitution. Key reactions include:
Mechanistic Insight : The carbonitrile’s electrophilic carbon undergoes nucleophilic attack, facilitated by polar aprotic solvents like DMF.
Cyclization and Heterocycle Formation
The triazole ring participates in cycloaddition and annulation reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition
-
Reactants : Terminal alkynes, Cu(I) catalyst
-
Conditions : RT, DMF/H₂O
-
Product : 1,2,3-Triazole-fused thienopyrimidines
Benzimidazole Fusion
-
Reactants : o-Phenylenediamine, CDI, DMF
-
Conditions : 130–140°C, 3–5 hours
-
Product : 6-(1H-Benzimidazol-2-yl) derivatives
-
Key Data :
Functionalization of the Thienopyrimidine Core
The 5,6-dimethylthieno[2,3-d]pyrimidine moiety undergoes regioselective modifications:
Deprotonation and Metal Coordination
-
Base : NaH, THF
-
Metal Salts : Cu(II), Zn(II)
-
Product : Stable metal complexes (e.g., [Cu(C₁₁H₈N₆S)₂]·2H₂O)
pH-Dependent Tautomerism
-
Observation : Triazole NH tautomerizes between positions 1 and 4 in acidic media (pH < 3)
-
Method : ¹H NMR in D₂O/CD₃OD
Key Synthetic Routes
The compound is synthesized via a three-step protocol:
-
Thienopyrimidine Core Assembly : Cyclocondensation of 2-aminothiophene-3-carbonitrile with acetylacetone.
-
Triazole Introduction : Huisgen 1,3-dipolar cycloaddition using NaN₃ and propargyl bromide .
-
Functionalization : Post-synthetic modifications (e.g., amidation, alkylation) .
Reactivity Comparison with Analogues
| Feature | This Compound | 4-Methylthieno[2,3-d]pyrimidines |
|---|---|---|
| Cyano Reactivity | High (due to electron-deficient triazole) | Moderate |
| Synthetic Flexibility | Broad (3 reactive sites) | Limited to pyrimidine C4 position |
| Biological Activity | Antifungal > Antibacterial | Antibacterial > Antifungal |
Scientific Research Applications
1-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-1h-1,2,4-triazole-3-carbonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-1h-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Key Observations :
- The target compound’s thienopyrimidine core is shared with compound 21, but the latter incorporates a coumarin-linked oxy group instead of a triazole-carbonitrile .
- Pyrazole-carbonitrile derivatives (e.g., 3s) exhibit higher synthetic yields (80%) under mild conditions compared to thienopyrimidine-based analogs, which may require harsher protocols .
- Green deep eutectic solvents (DES) used in pyrazole-carbonitrile synthesis () highlight eco-friendly methods absent in thienopyrimidine syntheses within the evidence .
Key Observations :
- Pyrazole-carbonitrile derivatives () demonstrate potent antioxidant and antimicrobial activity, likely due to the electron-deficient carbonitrile group enhancing reactive oxygen species (ROS) scavenging .
- Chlorophenyl and methoxyphenyl substituents in pyrano-pyrazoles (e.g., 3s) correlate with improved antimicrobial efficacy, hinting that analogous substitutions in the target compound could enhance activity .
Physicochemical and Spectroscopic Properties
- The triazole-carbonitrile group may contribute to π-π stacking and hydrogen bonding .
- Compound 21 : LC-MS data (m/z 339.0 [M+H]+) confirm molecular stability, while its coumarin moiety suggests UV-vis absorption properties useful in imaging .
- Pyrazole-carbonitriles : ¹H NMR data (e.g., δ 2.14 ppm for methyl groups in 3s) provide benchmarks for verifying structural integrity in analogs .
Biological Activity
1-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-1H-1,2,4-triazole-3-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological profile.
Chemical Structure and Properties
The compound features a complex structure comprising a thieno[2,3-d]pyrimidine moiety linked to a triazole ring. Its molecular formula is with a molecular weight of approximately 233.28 g/mol. The presence of multiple nitrogen atoms and the thienyl group suggest potential interactions with biological targets.
Synthesis
The synthesis of 1-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-1H-1,2,4-triazole-3-carbonitrile typically involves multi-step reactions that include the formation of the thienopyrimidine core followed by the introduction of the triazole and carbonitrile functionalities. Recent methods have emphasized greener synthesis approaches utilizing catalysts to enhance yield and reduce environmental impact .
Antimicrobial Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidine exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against various bacterial strains and fungi. A study reported that specific derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential as antimicrobial agents .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been evaluated through in vitro assays targeting cyclooxygenase (COX) enzymes. Inhibition assays indicated that certain derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like diclofenac and celecoxib. For example, derivatives exhibited IC50 values against COX-2 ranging from 23.8 μM to 42.1 μM . This suggests that modifications to the thieno[2,3-d]pyrimidine structure could enhance anti-inflammatory activity.
Cytotoxicity Studies
Cytotoxicity assessments against various cancer cell lines have shown that some derivatives possess selective toxicity towards cancer cells while sparing normal cells. For instance, in studies involving MDA-MB-231 (breast cancer) and PC3 (prostate cancer) cell lines, the synthesized triazole derivatives demonstrated IC50 values above 100 μM, indicating low cytotoxicity . This selectivity is crucial for developing therapeutics with fewer side effects.
Case Study 1: Anti-inflammatory Screening
A recent study synthesized several thieno[2,3-d]pyrimidine derivatives and evaluated their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The most active compounds showed ED50 values similar to indomethacin (9.17 μM), highlighting their potential as anti-inflammatory agents .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of various thienopyrimidine derivatives against clinical isolates of resistant bacteria. The results showed significant inhibition zones against Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting these compounds could be developed into new antibiotics .
Summary of Findings
| Activity | IC50/ED50 Values | Comparison |
|---|---|---|
| COX-1 Inhibition | 19.45 - 28.39 μM | Comparable to diclofenac |
| COX-2 Inhibition | 23.8 - 42.1 μM | Comparable to celecoxib |
| Cytotoxicity (Cancer) | >100 μM | Low toxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
